Atilmotin

Description

a gastrointestinal agent for treating motility disorders

Properties

CAS No. |

533927-56-9 |

|---|---|

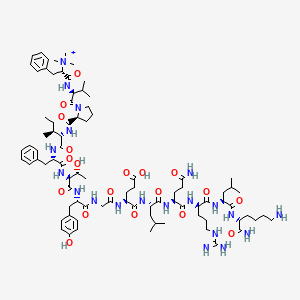

Molecular Formula |

C86H134N20O19 |

Molecular Weight |

1752.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |

InChI Key |

DUQRILZXKXSRIY-RUBJUKRASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atilmotin |

Origin of Product |

United States |

Foundational & Exploratory

Atilmotin's Mechanism of Action on Motilin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin (also known as OHM 11638) is a synthetic peptide analogue of the porcine motilin (1-14) fragment, developed as a potent and selective motilin receptor agonist.[1] It is a prokinetic agent that enhances gastrointestinal motility, making it a subject of interest for therapeutic applications in disorders such as gastroparesis and postoperative ileus.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound on motilin receptors, detailing its binding characteristics, the downstream signaling cascade it initiates, and the physiological responses it elicits. The guide includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathways and experimental workflows.

This compound and the Motilin Receptor

The motilin receptor (MLNR) is a G protein-coupled receptor (GPCR) primarily expressed in the smooth muscle cells and enteric neurons of the gastrointestinal (GI) tract.[1] Its endogenous ligand, motilin, is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI smooth muscle during the interdigestive state.[1]

This compound, as a motilin mimetic, binds to and activates the motilin receptor, initiating a cascade of intracellular events that lead to increased smooth muscle contraction and enhanced gastrointestinal motility.[1] Preclinical pharmacological evaluations have consistently demonstrated that this compound is a potent agonist at motilin receptors both in vitro and in vivo.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the endogenous ligand, motilin. It is important to note that while this compound is described as a potent agonist, specific public domain literature with its functional potency values (EC50/IC50) from in vitro assays was not identified during the comprehensive literature review for this guide.

| Ligand | Parameter | Value | Species/System | Reference |

| This compound | pKd | 8.94 | Porcine Motilin Receptor | [1] |

| Motilin | IC50 | 0.7 ± 0.2 nM | Rabbit Smooth Muscle Cells | |

| Motilin | EC50 | 1.0 ± 0.2 nM | Rabbit Smooth Muscle Contraction |

Note: pKd is the negative logarithm of the dissociation constant (Kd), indicating binding affinity. IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration, both indicating functional potency.

Mechanism of Action: Signaling Pathways

Upon binding to the motilin receptor, this compound induces a conformational change that leads to the activation of heterotrimeric G proteins, primarily of the Gq family.[1] This initiates a well-defined downstream signaling cascade culminating in smooth muscle contraction.

Gq/Phospholipase C (PLC) Pathway

Activation of the Gq alpha subunit by the this compound-bound motilin receptor leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

Gq/PLC Signaling Pathway Activation by this compound.

Calcium Mobilization and Initial Contraction

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[1]

The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), forming a Ca²⁺-calmodulin complex. This complex then activates myosin light-chain kinase (MLCK).[1] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction. This initial, transient phase of contraction is primarily dependent on the release of intracellular calcium.

Calcium Mobilization and Initial Smooth Muscle Contraction.

Sustained Contraction and RhoA/Rho Kinase Pathway

In addition to the initial calcium-dependent contraction, motilin receptor activation leads to a sustained phase of contraction that is dependent on the RhoA/Rho kinase pathway. The Gq protein, and potentially other G proteins like G12/13, can activate the small GTPase RhoA.

Activated RhoA, in turn, activates Rho kinase. Rho kinase phosphorylates and inhibits myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a sustained state of myosin light chain phosphorylation and, consequently, a prolonged contraction of the smooth muscle. This "calcium sensitization" mechanism allows for sustained contraction even as intracellular calcium levels begin to return to baseline.

RhoA/Rho Kinase Pathway and Sustained Contraction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other motilin receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of this compound for the motilin receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled motilin.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the motilin receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with buffer to remove excess extracellular dye.

-

-

Assay and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence of each well.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time.

-

-

Data Analysis:

-

For each concentration of this compound, determine the peak fluorescence response and subtract the baseline fluorescence.

-

Plot the change in fluorescence as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Calcium Mobilization Assay Workflow.

Isolated Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of this compound on gastrointestinal smooth muscle tissue and determine its functional potency (EC50).

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., rabbit or guinea pig) and dissect a segment of the gastrointestinal tract (e.g., stomach antrum or duodenum).

-

Prepare longitudinal or circular smooth muscle strips of appropriate dimensions.

-

Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

-

Contraction Measurement:

-

Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

-

Apply a resting tension to the muscle strip and allow it to equilibrate for a period of time (e.g., 60 minutes).

-

Record the isometric tension continuously.

-

-

Dose-Response Curve Generation:

-

Add cumulative concentrations of this compound to the organ bath at regular intervals.

-

Record the increase in tension after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Measure the peak contractile response at each this compound concentration.

-

Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or potassium chloride).

-

Plot the percentage of maximal contraction as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Isolated Smooth Muscle Contraction Assay Workflow.

Conclusion

References

Atilmotin's Role in the Migrating Motor Complex (MMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Migrating Motor Complex (MMC) is a crucial interdigestive motility pattern essential for gastrointestinal homeostasis. Motilin, an endogenous peptide hormone, is the primary regulator of the MMC's most active phase, Phase III. Atilmotin, a potent and short-acting motilin receptor agonist, has been investigated for its prokinetic properties. This technical guide provides an in-depth analysis of this compound's role in modulating the MMC, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While clinical data predominantly focuses on the upper gastrointestinal tract, the findings strongly support this compound's potential as a therapeutic agent for disorders characterized by impaired gastrointestinal motility.

Introduction

The Migrating Motor Complex (MMC) is a cyclical, recurring pattern of smooth muscle contractions in the gastrointestinal (GI) tract that occurs during fasting.[1] It is functionally a "housekeeper" of the gut, responsible for sweeping undigested material and bacteria from the stomach, through the small intestine, and into the colon, thereby preventing bacterial overgrowth.[1] The MMC is characterized by four distinct phases, with Phase III being the most intense period of rhythmic, propulsive contractions.[2]

The peptide hormone motilin, secreted by endocrine cells in the upper small intestine, is the key initiator of the gastric Phase III of the MMC.[2][3] Motilin receptor agonists, by mimicking the action of endogenous motilin, can stimulate this propulsive activity. This compound is a synthetic peptide analog of motilin that acts as a potent agonist at motilin receptors.[3] Unlike other motilin agonists such as erythromycin, this compound has a short half-life of less than 10 minutes, offering the potential for more controlled therapeutic applications.[3] This guide delves into the technical details of this compound's effects on the MMC, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: The Motilin Receptor Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating motilin receptors, which are G protein-coupled receptors (GPCRs) predominantly located on smooth muscle cells and enteric neurons of the GI tract.[4][5] The activation of the motilin receptor initiates a downstream signaling cascade that leads to smooth muscle contraction.

The motilin receptor is coupled to the Gq family of G proteins.[5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, initiating smooth muscle contraction.

Furthermore, motilin receptor activation on enteric neurons can modulate the release of other neurotransmitters, notably acetylcholine.[6] This interaction with the cholinergic system can potentiate the contractile response of the gastrointestinal smooth muscle.

Quantitative Data on this compound's Effects

Clinical studies in healthy volunteers have provided quantitative data on the pharmacological effects of intravenously administered this compound on the upper gastrointestinal tract.

Effects on Esophageal and Gastric Pressures

A study involving esophageal manometry in healthy volunteers demonstrated that this compound significantly increases lower esophageal sphincter (LES) and proximal gastric pressures in a dose-dependent manner.[3]

| Dose of this compound (IV) | Change in Proximal Gastric Pressure (mmHg) vs. Placebo | Lower Esophageal Sphincter (LES) Pressure (mmHg) vs. Placebo | Distal Esophageal Contractile Amplitude (mmHg) vs. Placebo | Percentage of Failed Swallows vs. Placebo |

| 6 µg | Not statistically significant | Increase observed, not statistically significant | No significant change | No significant change |

| 30 µg | Not statistically significant | 34 ± 4 (vs. 24 ± 2 for placebo, P = 0.007) | No significant change | No significant change |

| 150 µg | 6.5 (P = 0.001) | Increase observed | 50 ± 5 (vs. 69 ± 8 for placebo, P = 0.018) | 36 ± 7% (vs. 17 ± 7% for placebo, P = 0.016) |

| Data from a study in healthy volunteers.[3] |

Effects on Gastric Emptying

A randomized, placebo-controlled study using scintigraphy in healthy subjects showed that this compound accelerates the gastric emptying of both solids and liquids.[7]

| Dose of this compound (IV) | Effect on Gastric Emptying at 30 minutes |

| 6 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |

| 30 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |

| 60 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |

| Data from a study in healthy subjects.[7] |

Experimental Protocols

The following sections detail the methodologies likely employed in the key experiments cited.

Esophageal Manometry

Objective: To assess the effect of this compound on esophageal and gastric pressures.

Protocol:

-

Subject Preparation: Healthy volunteers fast for at least 6 hours prior to the study.

-

Catheter Placement: A high-resolution manometry catheter is passed through a nostril into the esophagus and positioned to record pressures from the pharynx to the stomach.

-

Baseline Measurement: A baseline recording of esophageal and gastric pressures is obtained.

-

Drug Administration: A single intravenous bolus of this compound (at varying doses) or placebo is administered.

-

Data Acquisition: Continuous manometric recordings are taken before, during, and after drug administration to measure changes in LES pressure, proximal gastric pressure, and esophageal contractile patterns in response to wet swallows.

-

Data Analysis: Manometric data is analyzed to determine parameters such as LES resting pressure, proximal gastric pressure, and the amplitude, duration, and velocity of esophageal contractions. The percentage of failed or incomplete swallows is also calculated.

Gastric Emptying Scintigraphy

Objective: To quantify the effect of this compound on the rate of gastric emptying.

Protocol:

-

Subject Preparation: Healthy subjects fast overnight.

-

Radiolabeled Meal: Subjects consume a standardized meal (e.g., 99mTc-labeled eggs for solids and 111In-labeled water for liquids).

-

Drug Administration: this compound or placebo is administered intravenously at a specified time relative to meal ingestion.

-

Scintigraphic Imaging: Serial images of the stomach are acquired using a gamma camera at predefined time points (e.g., 0, 30, 60, 120, and 240 minutes) after meal consumption.

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric emptying over time.

In Vitro Smooth Muscle Contraction Assay

Objective: To determine the direct contractile effect of this compound on gastrointestinal smooth muscle.

Protocol:

-

Tissue Preparation: Smooth muscle strips are isolated from the desired region of the gastrointestinal tract (e.g., stomach, small intestine) of an appropriate animal model (e.g., rabbit).

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a defined period.

-

Drug Addition: Increasing concentrations of this compound are cumulatively added to the organ bath.

-

Contraction Measurement: The isometric contractions of the muscle strips are recorded using a force transducer.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of this compound.

Discussion and Future Directions

The available evidence strongly indicates that this compound is a potent motilin receptor agonist that significantly enhances upper gastrointestinal motility. Its ability to increase LES and gastric pressures, and to accelerate gastric emptying, aligns with the known physiological role of motilin in initiating Phase III of the MMC in the stomach. The short half-life of this compound presents a potential advantage for clinical applications requiring precise control of prokinetic effects.

A significant area for future research is the detailed characterization of this compound's effects on the MMC throughout the small intestine. While it is presumed to propagate the contractile wave distally, quantitative data from human or large animal model studies using intestinal manometry would be invaluable. Such studies would provide a more complete picture of this compound's prokinetic profile and its potential for treating conditions involving small bowel dysmotility.

Further in vitro studies could also explore the specifics of this compound's interaction with the motilin receptor, including its binding kinetics and potential for biased agonism, which could inform the development of next-generation motilides with improved therapeutic profiles.

Conclusion

This compound demonstrates a clear and potent prokinetic effect on the upper gastrointestinal tract, consistent with its mechanism as a motilin receptor agonist. The quantitative data from clinical studies underscore its ability to stimulate gastric motility, a key function of the migrating motor complex. While further investigation into its effects on the small intestinal MMC is warranted, this compound holds significant promise as a therapeutic agent for a range of gastrointestinal motility disorders. This technical guide provides a foundational understanding of this compound's role in the context of the MMC, intended to support ongoing research and development in this field.

References

- 1. Migrating motor complex - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]

- 3. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Atilmotin: A Technical Guide for Investigating the Enteric Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function independently of the central nervous system.[1] Modulating ENS activity holds significant therapeutic potential for a variety of gastrointestinal disorders. Atilmotin, a potent and specific motilin receptor agonist, has emerged as a valuable pharmacological tool for studying the intricate mechanisms of the ENS. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in ENS research, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Enteric Nervous System

The enteric nervous system is comprised of two main ganglionated plexuses, the myenteric (Auerbach's) and submucosal (Meissner's) plexuses, which contain a diverse array of neurons responsible for regulating motility, secretion, blood flow, and immune responses in the gut.[1] A key regulator of gastrointestinal motility, particularly during the interdigestive state, is the peptide hormone motilin.[2] Motilin exerts its effects by activating the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[2][3]

This compound is a synthetic peptide analog of motilin that acts as a potent motilin receptor agonist.[4] It has been investigated for its prokinetic properties, particularly its ability to stimulate gastric emptying and enhance gastrointestinal transit.[4][5] Its mechanism of action involves both direct stimulation of smooth muscle contraction and modulation of enteric neuron activity, making it an excellent tool to dissect the complex interplay between these components of the ENS.

Pharmacological Profile of this compound

Quantitative Data

The following tables summarize the key quantitative data from clinical studies investigating the effects of this compound on gastrointestinal motility.

Table 1: Effect of Intravenous this compound on Esophageal and Gastric Pressures [4]

| This compound Dose (µg) | Change in Lower Esophageal Sphincter (LES) Pressure (mmHg) | Change in Proximal Gastric Pressure (mmHg) |

| 6 | Increased (not statistically significant) | Increased (not statistically significant) |

| 30 | 10 ± 2 (P = 0.007 vs. placebo) | Increased (not statistically significant) |

| 150 | Increased | 6.5 ± 0.7 (P = 0.001 vs. placebo) |

Table 2: Effect of Intravenous this compound on Gastric Emptying [5]

| This compound Dose (µg) | Effect on Gastric Emptying of Solids and Liquids at 30 min |

| 6 | Significant acceleration (P < 0.01 vs. placebo) |

| 30 | Significant acceleration (P < 0.01 vs. placebo) |

| 60 | Significant acceleration (P < 0.01 vs. placebo) |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Circulating Half-life (t½) | < 10 minutes | [4] |

Signaling Pathways of this compound in the Enteric Nervous System

This compound, by activating the motilin receptor, triggers a cascade of intracellular events that ultimately modulate gut motility. The primary signaling pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates contractile proteins in smooth muscle cells.

Furthermore, this compound influences the activity of the enteric nervous system. Motilin receptors are expressed on enteric neurons, and their activation can modulate the release of other neurotransmitters, such as acetylcholine (ACh) and serotonin (5-HT). Increased cholinergic activity, for instance, can further enhance smooth muscle contraction.

Caption: Signaling pathway of this compound in the enteric nervous system.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on the enteric nervous system.

Esophageal Manometry

Objective: To measure the effect of this compound on esophageal, lower esophageal sphincter (LES), and gastric pressures.

Methodology:

-

Subject Preparation: Healthy volunteers should fast for at least 8 hours prior to the study.

-

Catheter Placement: A high-resolution manometry catheter is passed through a nostril and positioned to span the pharynx, esophagus, LES, and proximal stomach.

-

Baseline Recordings: After a 15-minute acclimatization period, baseline esophageal motility is assessed with a series of wet swallows (e.g., 10 swallows of 5 mL water).

-

This compound Administration: this compound is administered intravenously as a bolus at desired doses (e.g., 6, 30, and 150 µg). A placebo (saline) injection should be used as a control.

-

Post-infusion Recordings: Immediately following administration, a series of wet swallows is repeated to assess the drug's effect on esophageal and LES pressures.

-

Data Analysis: Manometric data is analyzed to determine changes in LES pressure, amplitude and duration of esophageal contractions, and proximal gastric pressure.

Caption: Experimental workflow for esophageal manometry with this compound.

Gastric Emptying Scintigraphy

Objective: To quantify the effect of this compound on the rate of gastric emptying of solids and liquids.

Methodology:

-

Subject Preparation: Subjects should fast overnight.

-

Radiolabeled Meal: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with 99mTc-sulfur colloid and the liquid component (e.g., milk or water) labeled with 111In-DTPA.

-

This compound Administration: this compound is administered intravenously at the desired doses (e.g., 6, 30, 60 µg) shortly after meal ingestion. A placebo group should be included.

-

Scintigraphic Imaging: Anterior and posterior images of the stomach are acquired using a gamma camera at regular intervals (e.g., immediately after the meal and then at 30, 60, 120, and 240 minutes).

-

Data Analysis: Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. The percentage of gastric retention is calculated, and the gastric emptying half-time (T½) is determined.

Caption: Workflow for gastric emptying scintigraphy with this compound.

Conclusion

This compound serves as a powerful tool for investigating the physiology and pharmacology of the enteric nervous system. Its potent and specific action on the motilin receptor allows for targeted modulation of gastrointestinal motility. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of ENS function and develop novel therapeutics for gastrointestinal disorders.

References

- 1. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A functional network of highly pure enteric neurons in a dish [frontiersin.org]

- 4. Simultaneous intracellular recordings from enteric neurons reveal that myenteric AH neurons transmit via slow excitatory postsynaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of serotonin release from enterochromaffin cells of rat cecum mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Atilmotin: A Motilin Receptor Agonist

A Critical Note on Rodent Models: Researchers should be aware that motilin and its receptor are considered pseudogenes in rodents, meaning they are not functional.[1] Consequently, in vivo studies on the direct effects of Atilmotin in standard rodent models like mice and rats are not scientifically viable. The following information is derived from studies in species with functional motilin receptors, primarily humans, and is provided to guide research in appropriate models.

Introduction to this compound

This compound (also known as OHM 11638) is a potent and short-acting motilin receptor agonist.[2] It is an analogue of the (1-14) fragment of porcine motilin.[2] As an agonist, this compound mimics the action of motilin, an endogenous gastrointestinal (GI) hormone that plays a crucial role in regulating GI motility.[1][3] Specifically, motilin is associated with initiating the phase III migrating motor complex (MMC), which is a pattern of strong contractions in the stomach and small intestine during the fasted state, and it also increases the pressure of the lower esophageal sphincter (LES).[1] this compound has been investigated for its potential as a prokinetic agent to treat disorders of GI motility.[3][2]

Mechanism of Action

This compound exerts its effects by binding to and activating the motilin receptor. This receptor is found on smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased intracellular calcium and subsequent muscle contraction. This results in enhanced gastric emptying and increased LES pressure.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.

In-Vivo Data (Human Studies)

The following tables summarize the quantitative data from clinical studies in healthy human subjects. These studies primarily investigated the effects of intravenously administered this compound on gastrointestinal motility.

Table 1: this compound Dosage and Effects on Gastric and Esophageal Pressures

| Dose (Intravenous) | Effect on Lower Esophageal Sphincter (LES) Pressure | Effect on Proximal Gastric Pressure | Effect on Esophageal Contractions | Reference |

| 6 µg | Increased | Increased (not statistically significant) | Decreased number of failed contractions (not statistically significant) | [3] |

| 30 µg | Increased (from 24 ± 2 mmHg to 34 ± 4 mmHg) | Increased (not statistically significant) | Decreased number of failed contractions (not statistically significant) | [3] |

| 60 µg | Increased | - | - | [3] |

| 150 µg | Increased | Significantly increased by 6.5 mmHg | Increased percentage of failed swallows (from 17 ± 7% to 36 ± 7%) | [3] |

Table 2: this compound Dosage and Effects on Gastric Emptying

| Dose (Intravenous) | Effect on Gastric Emptying (GE) of Solids at 30 min | Effect on Gastric Emptying (GE) of Liquids at 30 min | Effect on Colonic Filling at 6h | Reference |

| 6 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |

| 30 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |

| 60 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |

Experimental Protocols (Human Studies)

The following are generalized protocols based on the methodologies described in the cited human clinical trials.

Study of this compound on Esophageal and Gastric Pressures

-

Subjects: Healthy adult volunteers.

-

Drug Preparation and Administration: this compound was administered as an intravenous bolus injection. Doses of 6, 30, and 150 µg were tested against a placebo.[3]

-

Experimental Procedure:

-

A high-resolution manometry catheter was placed to measure pressures in the esophagus, lower esophageal sphincter (LES), and proximal stomach.

-

After a baseline recording period, subjects received an intravenous injection of either this compound or a placebo.

-

Manometry recordings were continued to measure changes in LES pressure, proximal gastric pressure, and esophageal contractions in response to swallows.

-

-

Primary Endpoints:

-

Change in LES pressure from baseline.

-

Change in proximal gastric pressure from baseline.

-

Percentage of failed or disrupted esophageal swallows.[3]

-

Study of this compound on Gastrointestinal Transit

-

Subjects: Healthy adult volunteers.

-

Drug Preparation and Administration: this compound was administered intravenously at doses of 6, 30, or 60 µg, or a vehicle (placebo), two minutes after the start of standardized meals (breakfast, lunch, and dinner).[4]

-

Experimental Procedure:

-

Subjects consumed a standardized breakfast containing ⁹⁹ᵐTc-labeled eggs and ¹¹¹In-labeled milk to allow for scintigraphic tracking of solids and liquids.

-

This compound or placebo was administered intravenously.

-

Gastrointestinal transit was measured using scintigraphy.

-

-

Primary Endpoints:

-

Percentage of gastric emptying (GE) at 30 minutes.

-

Gastric emptying half-time (t½).

-

Colonic filling at 6 hours.

-

Geometric center of colonic transit at 24 hours.[4]

-

Generalized Experimental Workflow for Prokinetic Agents

The following diagram outlines a general workflow for the in vivo evaluation of a prokinetic agent in a suitable animal model.

Caption: Generalized workflow for in-vivo evaluation of a prokinetic agent.

Conclusion and Recommendations

The available scientific literature strongly indicates that this compound's prokinetic effects are mediated through the motilin receptor. Due to the absence of a functional motilin receptor in rodents, these animals are not suitable for in vivo studies of this compound. Researchers aiming to study this compound or other motilin receptor agonists should consider alternative models such as:

-

In vitro studies: Using isolated tissues from species with functional motilin receptors (e.g., rabbit gastric antrum) can be valuable for studying contractile responses.[5]

-

Non-human primates: These models are more translationally relevant for motilin receptor agonists.

-

Canine models: Dogs have been used to study the effects of other motilin agonists, like erythromycin, on gastric emptying.[5]

For researchers focused on GI motility in rodents, investigation of agents with different mechanisms of action, such as 5-HT₄ receptor agonists (e.g., prucalopride), may be a more appropriate avenue of research.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking gastrointestinal transit of solids in aged rats as pharmacological models of chronic dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atilmotin Administration in Canine Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a motilin receptor agonist that has been investigated for its prokinetic properties, primarily in human studies. While specific research on this compound in canines is limited in publicly available literature, the study of motilin receptor agonists and other prokinetic agents in dogs provides a framework for developing administration protocols for canine research. This document outlines potential administration routes, experimental protocols, and relevant physiological data based on analogous compounds and general practices in veterinary gastroenterology research.

Preclinical Rationale for this compound in Canines

Motilin is a key hormone in regulating interdigestive migrating motor complexes (MMCs), which are crucial for gastric motility. Motilin receptor agonists, like this compound, mimic the action of endogenous motilin, promoting gastrointestinal contractions. In dogs, motilin receptors are present and play a role in gastrointestinal motility, making them a viable target for therapeutic intervention in conditions such as gastroparesis, postoperative ileus, and other motility disorders. The study of this compound in canines can provide valuable data on its efficacy and safety in a relevant animal model.

Data Summary: Prokinetic Agents in Canine Studies

The following table summarizes dosage and administration data for various prokinetic agents used in canine studies. This information can serve as a reference for designing pilot studies with this compound.

| Drug | Class | Route of Administration | Canine Dosage | Key Findings |

| GSK962040 | Motilin Receptor Agonist | Intravenous | 3 and 6 mg/kg | Dose-related increase in gastroduodenal phasic contractions.[1] |

| Mitemcinal | Motilin Receptor Agonist | Intravenous, Oral | Not specified in abstract | Stimulated interdigestive and digestive gastroduodenal motor activity.[2] |

| Erythromycin | Motilin Receptor Agonist | Intravenous, Oral | 0.5 - 1.0 mg/kg | Induces gastric propulsive contractions.[3] |

| Metoclopramide | Dopamine D2 Antagonist | Intravenous, Intramuscular, Oral | 0.2 - 0.5 mg/kg | Increases rate of gastric emptying. |

| Cisapride | Serotonin 5-HT4 Agonist | Oral | 0.1 - 0.5 mg/kg | Increases motility of the colon, esophagus, stomach, and small intestine.[4] |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for Acute Gastric Motility Assessment

This protocol is adapted from studies on the motilin receptor agonist GSK962040 in conscious dogs.

Objective: To assess the acute effects of intravenously administered this compound on gastroduodenal motility in healthy canines.

Materials:

-

This compound (sterile solution for injection)

-

Saline solution (0.9% NaCl) for flush

-

Intravenous catheters

-

Infusion pump

-

System for monitoring gastrointestinal motility (e.g., implanted strain gauges, manometry, or wireless motility capsules)

-

Conscious, healthy adult dogs (fasted for 12-18 hours)

Procedure:

-

Animal Preparation:

-

Acclimatize dogs to the experimental setting to minimize stress.

-

Fast the dogs for 12-18 hours with free access to water.

-

Place an intravenous catheter in a cephalic or saphenous vein for drug administration.

-

-

Baseline Motility Recording:

-

Record baseline gastroduodenal motility for a sufficient period (e.g., 60-120 minutes) to observe at least one full migrating motor complex (MMC) cycle.

-

-

This compound Administration:

-

Based on preclinical data from other motilin agonists, a starting dose range of 1-10 µg/kg could be considered for pilot studies.

-

Administer this compound as an intravenous bolus over 1-2 minutes.

-

Immediately flush the catheter with sterile saline.

-

-

Post-Administration Monitoring:

-

Continuously record gastroduodenal motility for at least 2-3 hours post-administration.

-

Observe the dogs for any adverse effects, such as changes in behavior, heart rate, or respiration.

-

Collect blood samples at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes) for pharmacokinetic analysis if required.

-

-

Data Analysis:

-

Analyze the motility recordings for changes in the frequency, amplitude, and duration of gastric and duodenal contractions.

-

Compare the post-administration motility patterns to the baseline recordings.

-

Protocol 2: Oral Administration of this compound for Gastric Emptying Studies

This protocol outlines a general procedure for assessing the effect of orally administered this compound on gastric emptying time.

Objective: To evaluate the effect of oral this compound on the rate of gastric emptying of a test meal in healthy canines.

Materials:

-

This compound (oral formulation)

-

Test meal (e.g., canned dog food mixed with barium sulfate or radiolabeled markers)

-

Imaging equipment (e.g., radiography or scintigraphy)

-

Healthy adult dogs (fasted for 12-18 hours)

Procedure:

-

Animal Preparation:

-

Fast the dogs for 12-18 hours with free access to water.

-

-

This compound Administration:

-

Administer the oral formulation of this compound at the predetermined dose. The timing of administration relative to the meal may vary (e.g., 30-60 minutes prior).

-

-

Test Meal Administration:

-

Provide the dogs with the standardized test meal.

-

-

Gastric Emptying Assessment:

-

Radiographic Method:

-

Take sequential abdominal radiographs at specific time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the meal.

-

Assess the amount of contrast medium remaining in the stomach at each time point to determine the gastric emptying rate.

-

-

Scintigraphy Method (Gold Standard):

-

If using a radiolabeled meal, acquire images using a gamma camera at regular intervals.

-

Quantify the amount of radioactivity remaining in the stomach over time to calculate the gastric emptying half-time (T50).

-

-

-

Data Analysis:

-

Compare the gastric emptying times in dogs treated with this compound to a placebo-controlled group.

-

Visualizations

Caption: Intravenous this compound Administration Workflow.

Caption: this compound Signaling Pathway in GI Smooth Muscle.

References

Application Notes and Protocols: Atilmotin and Gastric Motility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a potent, short-acting motilin receptor agonist that has demonstrated prokinetic effects, specifically in accelerating gastric emptying. Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), which is a distinct pattern of gastrointestinal motility observed in the fasted state.[1] As an agonist of the motilin receptor, this compound mimics the action of endogenous motilin, thereby stimulating gastric muscle contractions and promoting the transit of gastric contents. These characteristics make this compound a compound of interest for potential therapeutic applications in disorders characterized by delayed gastric emptying, such as gastroparesis.

This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on gastric motility. It includes methodologies for both in vivo and in vitro assessments, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

In Vivo Efficacy of this compound on Gastric Emptying

A randomized, placebo-controlled clinical study in healthy subjects demonstrated that intravenous administration of this compound significantly accelerates the emptying of both solids and liquids from the stomach. The primary endpoint of this study was the percentage of gastric emptying (%GE) at 30 minutes, measured by scintigraphy.[2]

| Treatment Group | Dose (µg, IV) | Mean Gastric Emptying at 30 min (Solids) | P-value vs. Placebo | Mean Gastric Emptying at 30 min (Liquids) | P-value vs. Placebo | Gastric Half-Emptying Time (t1/2) - Liquids |

| Placebo | 0 | Baseline | - | Baseline | - | Baseline |

| This compound | 6 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |

| This compound | 30 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |

| This compound | 60 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |

Note: Specific percentage values for gastric emptying were not publicly available in the reviewed literature, but the statistically significant increase compared to placebo was consistently reported. The half-life of gastric emptying for solids showed a trend for the 6 and 30 µg doses.[2]

Signaling Pathway

This compound exerts its prokinetic effects by activating the motilin receptor, a G-protein coupled receptor (GPCR). The motilin receptor is primarily coupled to the Gq alpha subunit. Upon activation, a signaling cascade is initiated that ultimately leads to smooth muscle contraction.

Caption: Motilin Receptor Signaling Pathway.

Experimental Protocols

In Vivo Gastric Emptying Scintigraphy

This protocol is adapted from standardized clinical procedures and the methodology used in this compound clinical trials.[2]

Caption: In Vivo Gastric Emptying Scintigraphy Workflow.

1. Patient/Subject Preparation:

-

Subjects should fast overnight for at least 8 hours.

-

Medications that may affect gastrointestinal motility (e.g., prokinetics, anticholinergics, opioids) should be discontinued for at least 48-72 hours prior to the study.

-

A baseline assessment of symptoms and, if relevant, blood glucose levels should be performed.

2. Radiolabeled Meal Preparation:

-

A standardized meal, such as two scrambled egg whites (or equivalent), is commonly used.

-

The meal is labeled with a non-absorbable radioisotope, typically 0.5-1.0 mCi of Technetium-99m (⁹⁹ᵐTc) sulfur colloid. The radioisotope should be cooked with the eggs to ensure stable binding.

-

The meal should be consumed within 10 minutes.

3. This compound Administration:

-

This compound or a matching placebo is administered intravenously as a bolus or infusion at a predetermined time relative to meal ingestion (e.g., 2 minutes post-meal).[2]

-

Dose-ranging studies may be performed with different cohorts receiving varying doses of this compound (e.g., 6 µg, 30 µg, 60 µg).[2]

4. Scintigraphic Imaging:

-

Immediately after meal ingestion (time 0), and at subsequent time points (e.g., 30, 60, 120, and 240 minutes), images of the anterior and posterior abdomen are acquired using a large-field-of-view gamma camera.

-

The subject should be in a consistent position (e.g., standing or supine) for all acquisitions.

5. Data Analysis:

-

A region of interest (ROI) is drawn around the stomach on each image.

-

The geometric mean of the radioactive counts within the ROI is calculated for each time point to correct for tissue attenuation.

-

The percentage of gastric emptying (%GE) at each time point is calculated using the decay-corrected counts relative to the initial counts at time 0.

-

The gastric half-emptying time (t1/2), the time it takes for 50% of the meal to empty from the stomach, can be determined by fitting the data to a power exponential function.

In Vitro Gastric Muscle Strip Contractility Assay

This protocol provides a framework for assessing the direct effects of this compound on gastric smooth muscle contractility.

References

Techniques for Assessing Atilmotin Receptor Binding Affinity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a potent agonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal tract that plays a crucial role in regulating gut motility.[1] Accurate assessment of the binding affinity of this compound and other investigational compounds to the motilin receptor is fundamental for drug discovery and development. This document provides detailed application notes and protocols for key in vitro techniques used to determine the binding characteristics of ligands targeting the motilin receptor. The methodologies described include radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance.

Data Presentation: Quantitative Binding Affinity of Motilin Receptor Ligands

The following table summarizes the binding affinities of this compound and other relevant motilin receptor ligands determined by various assay techniques. This allows for a comparative overview of their potencies.

| Compound | Ligand Type | Assay Type | Parameter | Value | Species |

| This compound (OHM 11638) | Agonist | Radioligand Binding | pKd | 8.94 | Porcine |

| Erythromycin | Agonist | Functional Assay | pEC50 | 7.3 | Human |

| Camicinal (GSK962040) | Agonist | Functional Assay | pEC50 | 7.9 | Human |

| ANQ-11125 | Antagonist | Radioligand Binding | pKd | 8.24 | Porcine |

| [Phe3,Leu13]porcine motilin | Antagonist | Radioligand Binding | pKd | 9.26 | Rabbit |

pKd is the negative logarithm of the equilibrium dissociation constant (Kd). pEC50 is the negative logarithm of the half-maximal effective concentration.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the motilin receptor signaling pathway and a typical experimental workflow for assessing binding affinity.

References

Troubleshooting & Optimization

Atilmotin Aqueous Solubility: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin, focusing on perceived solubility challenges in aqueous solutions. While this compound is generally reported to be soluble in aqueous solutions, this guide addresses potential discrepancies and provides protocols to ensure successful dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a synthetic peptide analogue of motilin and is generally characterized as being soluble in water and phosphate-buffered saline (PBS).[1] If you are experiencing issues, it may be due to factors other than inherent insolubility, such as the quality of the peptide, buffer composition, or experimental conditions.

Q2: My this compound is not dissolving completely in water or PBS. What could be the cause?

A2: Several factors could contribute to this issue:

-

Peptide Quality: The purity and salt form of the lyophilized powder can affect solubility. Ensure you are using a high-purity grade of this compound.[1]

-

pH of the Solution: The pH of your aqueous solution can influence the solubility of peptides. Although this compound is generally soluble, extreme pH values could potentially cause issues.

-

Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit under your specific experimental conditions.

-

Temperature: Dissolution can be temperature-dependent. Ensure your solvent is at an appropriate temperature.

-

Improper Reconstitution: The method of reconstitution is crucial. See the recommended protocol below.

Q3: Are there alternative solvents I can use for this compound?

A3: Yes, this compound is also soluble in DMSO.[1] For in vivo studies, it is often dissolved in aqueous buffers like PBS.[1]

Q4: How should I store this compound to maintain its integrity and solubility?

A4: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture.[1] Following reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Perceived Solubility Issues

This guide provides a systematic approach to troubleshoot unexpected precipitation or incomplete dissolution of this compound.

Initial Assessment Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps

| Issue | Possible Cause | Recommended Action |

| Precipitation upon reconstitution in water or PBS | Improper reconstitution technique. | Follow the detailed "Protocol for Reconstitution of this compound" below. This includes vortexing and ensuring the entire lyophilized powder comes into contact with the solvent. |

| Poor quality of the solvent. | Use high-purity, sterile water or PBS. Check the pH of your buffer to ensure it is within the expected physiological range (e.g., pH 7.2-7.4 for PBS). | |

| Concentration is too high. | Try preparing a more dilute solution. If a higher concentration is required, consider preparing a stock solution in DMSO and then diluting it with your aqueous buffer. | |

| Cloudiness or opalescence in the solution | Presence of insoluble impurities. | Review the purity data on the Certificate of Analysis provided by the supplier.[1] If the purity is lower than expected, contact the supplier. |

| Aggregation of the peptide. | Gentle vortexing or sonication may help to break up aggregates. Avoid vigorous shaking for extended periods, as this can denature the peptide. | |

| Variability in solubility between different batches | Differences in the salt form or counter-ion content. | Always refer to the batch-specific Certificate of Analysis. If significant variability is observed, contact the supplier for clarification. |

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol is designed to ensure the proper dissolution of lyophilized this compound.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial.

-

Solvent Addition: Add the desired volume of sterile, high-purity water or PBS to the vial.

-

Initial Dissolution: Gently swirl the vial to wet the lyophilized powder.

-

Vortexing: Vortex the vial for 10-20 seconds to ensure complete dissolution.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: For short-term storage, keep the reconstituted solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below.[1]

Controlled Solubility Test Workflow

This workflow can be used to systematically assess the solubility of this compound under your specific laboratory conditions.

Caption: Workflow for a controlled solubility test.

This compound Signaling Pathway

Understanding the mechanism of action of this compound can be important for experimental design. This compound is an agonist for the motilin receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its binding initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.[1][4]

Caption: this compound signaling pathway in smooth muscle cells.[1]

References

Preventing Atilmotin degradation in experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Atilmotin in experimental settings. Our goal is to help you ensure the stability and integrity of this compound in your experiments, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide analog of motilin, a hormone that regulates gastrointestinal motility. It acts as a potent motilin receptor agonist.[1][2] Key properties include its short half-life of less than 10 minutes in vivo and its chemical structure: [N+-α-(CH3)3Phe1,D-Arg12,Leu13,Lys14] motilin 1–14 amide.[2] Understanding its peptide nature is crucial for proper handling and storage to prevent degradation.

Q2: How should I store lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[3][4] The vial should be kept tightly sealed and protected from moisture and light.[5] Before opening, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[4][5]

Q3: What is the recommended procedure for reconstituting this compound?

It is recommended to first dissolve this compound in sterile, purified water. For peptides with basic residues like arginine and lysine, which are present in this compound, a small amount of a dilute acidic solution (e.g., 1-10% acetic acid) can aid solubilization if issues arise.[4] Once dissolved, this stock solution can be further diluted into your experimental buffer.

Q4: Can I store this compound in solution? For how long?

Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized form.[3][5] If necessary, prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3] For short-term storage (up to one week), a solution can be kept at 4°C.

Q5: What are the primary pathways of this compound degradation in experimental buffers?

While specific degradation pathways for this compound are not extensively published, peptides with similar structures are susceptible to several degradation mechanisms in aqueous solutions:

-

Oxidation: The presence of certain amino acids can make a peptide prone to oxidation. While this compound's provided structure does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur.[6]

-

Hydrolysis: Peptide bonds can be hydrolyzed, with the rate being pH-dependent. Aspartate residues are particularly labile to acid-catalyzed hydrolysis.[6][7]

-

Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH.[7]

-

Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, which can be a significant issue in dilute solutions. Using low-protein-binding tubes and glassware is recommended.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Loss of this compound activity in the experiment. | Degradation of the peptide due to improper storage or handling. | Store lyophilized peptide at -80°C. Prepare fresh solutions for each experiment or use properly stored frozen aliquots. Avoid multiple freeze-thaw cycles.[3] |

| Use a slightly acidic buffer (pH 5-6) to improve stability in solution.[3][4] | ||

| Minimize the time the peptide is kept in solution at room temperature. | ||

| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of this compound solution due to adsorption to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips. |

| Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer to prevent adsorption, if compatible with your assay. | ||

| Inconsistent pipetting of viscous stock solutions. | Ensure complete mixing of the stock solution before aliquoting and dilution. | |

| Precipitation of this compound upon reconstitution or dilution in buffer. | The peptide has low solubility in the chosen buffer. | Reconstitute in a small volume of sterile water or a dilute acidic solution first, then dilute into the final buffer. |

| Sonication can aid in dissolving the peptide.[8] | ||

| The buffer pH is close to the isoelectric point (pI) of this compound. | Adjust the buffer pH to be at least one unit away from the predicted pI of the peptide. |

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound

-

Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[4]

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Reconstitute the peptide in a minimal amount of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL). If solubility is an issue, 10% acetic acid can be used.

-

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

-

Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[3]

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing this compound Stability in a New Buffer

-

Prepare your experimental buffer at the desired pH and composition. Filter-sterilize the buffer.

-

Thaw a fresh aliquot of the this compound stock solution.

-

Dilute the this compound stock solution into your experimental buffer to the final working concentration.

-

Divide the solution into several time-point samples (e.g., 0h, 2h, 4h, 8h, 24h).

-

Incubate the samples under the intended experimental conditions (e.g., room temperature, 37°C).

-

At each time point, take a sample and immediately freeze it at -80°C to halt any further degradation.

-

Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an activity-based assay, to determine the percentage of intact this compound remaining.

-

Plot the percentage of intact this compound versus time to determine its stability in your buffer.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on general principles of peptide stability. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific buffer system and conditions.

Table 1: Effect of pH on this compound Stability in Solution at 25°C

| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |

| 5.0 | 95% | 88% |

| 6.0 | 92% | 82% |

| 7.0 | 85% | 70% |

| 7.4 | 80% | 62% |

| 8.0 | 70% | 50% |

Table 2: Effect of Temperature on this compound Stability in Buffer at pH 6.0

| Temperature | % Remaining after 8 hours | % Remaining after 24 hours |

| 4°C | 98% | 95% |

| 25°C (Room Temp) | 92% | 82% |

| 37°C | 75% | 55% |

Visualizations

References

- 1. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]

- 2. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 5. peptide.com [peptide.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. americanpeptidesociety.org [americanpeptidesociety.org]

Off-target effects of Atilmotin at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected physiological responses in our experiments at high concentrations of this compound. Are these likely due to off-target effects?

At high concentrations, many of the observed adverse effects of this compound are considered extensions of its on-target activity at the motilin receptor, rather than effects from binding to other receptors.[1] High doses of this compound (≥ 150 µg) have been reported to cause abdominal discomfort, non-cardiac chest pain, and significant alterations in esophageal motility, such as an increased percentage of failed swallows and decreased distal esophageal contractile amplitude.[1] These effects are consistent with excessive stimulation of the motilin receptor in the gastrointestinal tract.

Q2: What is the known binding affinity of this compound for the motilin receptor?

This compound is a potent motilin receptor agonist with a pKd of 8.94.[2] The pKd is the negative logarithm of the dissociation constant (Kd), so a higher pKd indicates a stronger binding affinity.

Q3: Our repeated dosing experiments with this compound show a diminished response over time. Is this indicative of an off-target effect?

A diminished response to repeated dosing, known as tachyphylaxis, is a known phenomenon for motilin receptor agonists.[1] This is often not due to off-target binding but rather to on-target mechanisms such as receptor desensitization and internalization.[1][3] Upon continuous agonist exposure, the motilin receptor can be phosphorylated and subsequently internalized into the cell, leading to a temporary reduction in the number of receptors available on the cell surface to respond to the drug.[1]

Q4: We suspect a genuine off-target effect that cannot be explained by tachyphylaxis or on-target pharmacology. How can we investigate this?

If you suspect a true off-target effect, a systematic approach is recommended. This involves screening this compound against a panel of known receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions. Several contract research organizations offer standardized in vitro safety pharmacology panels for this purpose.[4][5][6] These panels can provide data on the binding affinity of this compound to a wide range of potential off-targets.

Troubleshooting Guides

Issue 1: Inconsistent or Diminishing Cellular Response to this compound

Possible Cause: Tachyphylaxis due to motilin receptor internalization.

Troubleshooting Steps:

-

Washout Periods: Introduce washout periods between this compound treatments to allow for receptor recycling to the cell surface. The duration of the washout will depend on the cell type and experimental conditions.

-

Dose-Response Curve: Perform a full dose-response curve for each experiment to monitor for shifts in potency (EC50) and efficacy (Emax), which can be indicative of tachyphylaxis.

-

Receptor Internalization Assay: Directly measure receptor internalization using an appropriate assay (see Experimental Protocols section). This can confirm if the diminished response correlates with a decrease in surface receptor expression.

Issue 2: Unexpected Cellular Phenotype or Signaling Activation

Possible Cause: A genuine off-target interaction with another receptor or signaling pathway.

Troubleshooting Steps:

-

Literature Review: Conduct a thorough literature search for known off-target effects of other motilin receptor agonists or drugs with a similar chemical structure.

-

In Silico Analysis: Use computational tools to predict potential off-target interactions of this compound based on its structure.

-

Off-Target Screening: As a definitive step, screen this compound against a commercially available in vitro safety panel. These panels typically include a broad range of GPCRs, ion channels, kinases, and transporters.[4][5][6]

-

Secondary Functional Assays: If a potential off-target is identified through screening, validate this interaction with a specific functional assay for that target (e.g., a cAMP assay for a GPCR or a kinase activity assay).

Quantitative Data Summary

Table 1: On-Target Effects of this compound at High Concentrations

| Parameter | This compound Dose | Observation | p-value | Reference |

| Proximal Gastric Pressure | 150 µg | Increase of 6.5 mmHg compared to placebo | P = 0.001 | [1] |

| Lower Esophageal Sphincter (LES) Pressure | 30 µg | Increase from 24 ± 2 mmHg (placebo) to 34 ± 4 mmHg | P = 0.007 | [1] |

| Failed Swallows | 150 µg | Increase from 17 ± 7% (placebo) to 36 ± 7% | P = 0.016 | [1] |

| Distal Esophageal Contractile Amplitude | 150 µg | Decrease from 69 ± 8 mmHg (placebo) to 50 ± 5 mmHg | P = 0.018 | [1] |

Experimental Protocols

Protocol 1: Receptor Internalization Assay (Whole-Cell ELISA)

This protocol is adapted from a general method to quantify cell surface receptors.[7]

Materials:

-

Cells expressing the motilin receptor

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody against an extracellular epitope of the motilin receptor

-

Fluorescently labeled secondary antibody

-

Plate reader capable of fluorescence detection

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the desired time at 37°C. Include an untreated control.

-

To stop internalization, immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Add PBS to the wells and measure the fluorescence intensity using a plate reader.

-

The percentage of receptor internalization is calculated as the decrease in fluorescence in this compound-treated wells compared to untreated wells.

Protocol 2: Off-Target Profiling Using a Commercial Safety Panel

General Workflow:

-

Select a Panel: Choose a commercially available in vitro safety pharmacology panel that aligns with your research needs. These panels typically offer screening against a wide range of targets.[4][5][6] A common starting point is a broad panel covering major receptor families, ion channels, and enzymes.

-

Compound Submission: Provide a sample of this compound at the concentration(s) specified by the service provider.

-

Assay Performance: The service provider will perform radioligand binding assays or functional assays to determine the percentage of inhibition or activity of this compound at each target in the panel.

-

Data Analysis: You will receive a report detailing the interaction of this compound with each target. Significant interactions (typically >50% inhibition at a screening concentration of 10 µM) should be followed up.

-

Follow-up Studies: For any confirmed "hits," conduct concentration-response experiments to determine the IC50 or EC50 of this compound at the off-target.

Visualizations

Caption: On-target signaling pathway of this compound via the motilin receptor.

Caption: Troubleshooting workflow for unexpected results with this compound.

Caption: Logical diagram of motilin receptor internalization and recycling.

References

- 1. researchgate.net [researchgate.net]

- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. 2.3. Receptor internalization assay [bio-protocol.org]

Technical Support Center: Atilmotin Dose-Response Interpretation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The focus is on understanding and interpreting potential biphasic dose-response relationships observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?